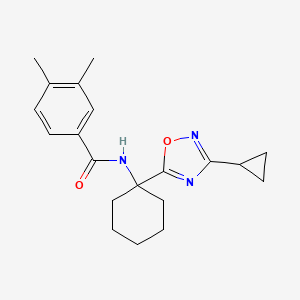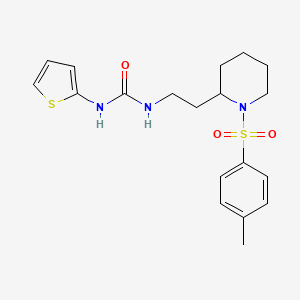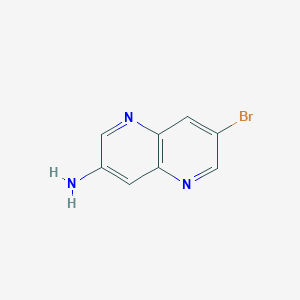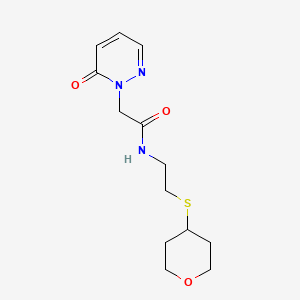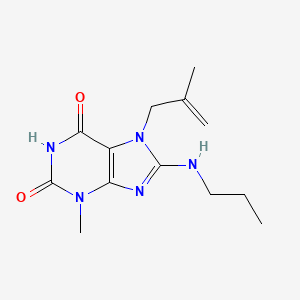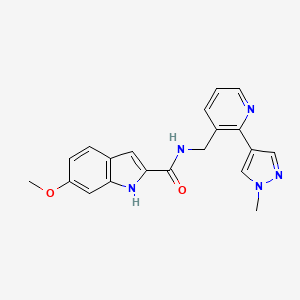
6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide” is an amide compound. It has been disclosed in patents by Rigel Pharmaceuticals, Inc. as a novel interleukin receptor associated kinase (IRAK) inhibitor . The compounds and compositions comprising such inhibitors may be used to treat or prevent an IRAK-associated disease or condition .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen
ATM Kinase Inhibition
A series of 3-quinoline carboxamides, structurally related to the chemical , have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, developed from a modestly potent high-throughput screening (HTS) hit, have shown efficacy in vivo, particularly in combination with DNA double-strand break (DSB) inducing agents like irinotecan in disease-relevant models. This highlights the potential application of similar structures in cancer therapy, where ATM kinase plays a critical role in DNA damage response (S. Degorce et al., 2016).
Cytotoxicity and Anticancer Activity
New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The structure-activity relationship of these compounds provides valuable insights into their potential therapeutic applications, including anticancer activity (Ashraf S. Hassan et al., 2014).
Synthesis and Structural Characterization
Monoamide isomers with structural similarities to the compound in focus have been synthesized and characterized, offering insights into the inductive effects of methyl substituted groups on the pyridine ring. These studies contribute to a deeper understanding of the chemical properties and potential reactivity of similar compounds (M. Kadir et al., 2017).
Anti-Inflammatory Activity
Compounds with the indole structure have been examined for their anti-inflammatory activity. For example, derivatives of 6-methoxy-1-methyl-2,3-diphenyl indole have been synthesized and evaluated for their potential in treating inflammation. This research suggests the utility of similar compounds in developing new anti-inflammatory agents (S. Nakkady et al., 2000).
Molecular Docking Studies
Molecular docking studies of new 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids have shown significant antibacterial, anti-inflammatory, and antioxidant activities. These findings indicate the potential of structurally similar compounds in various therapeutic areas, including their interaction with biological targets (R. Sribalan et al., 2016).
Eigenschaften
IUPAC Name |
6-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-25-12-15(11-23-25)19-14(4-3-7-21-19)10-22-20(26)18-8-13-5-6-16(27-2)9-17(13)24-18/h3-9,11-12,24H,10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMMJZCVIZUVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

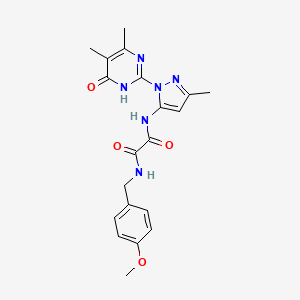
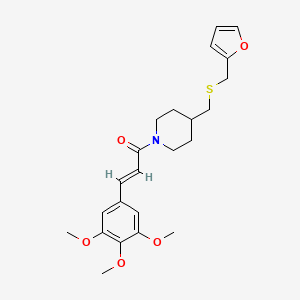
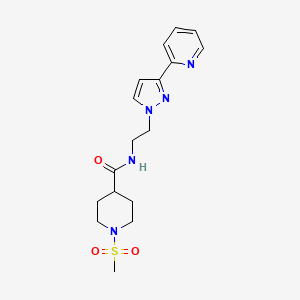
![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)
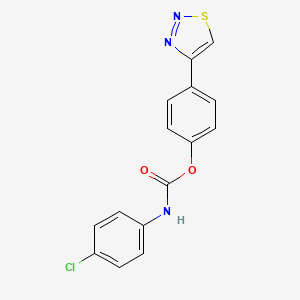
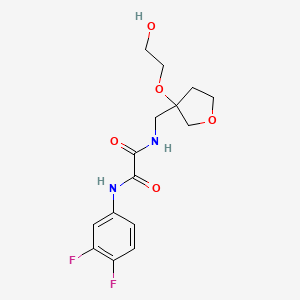
![2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2731589.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2731592.png)
